

# Eupalinolide K: A Technical Overview of a Promising STAT3 Inhibitor

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## Compound of Interest

Compound Name: *EupalinolideK*

Cat. No.: *B10818508*

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## Introduction

Eupalinolide K is a sesquiterpene lactone isolated from the plant *Eupatorium lindleyanum*. As a member of the eupalinolide family, it has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a summary of the currently available physicochemical and biological data on Eupalinolide K, with a focus on its role as a STAT3 inhibitor. Due to the limited availability of specific experimental data for Eupalinolide K, information from closely related eupalinolides is included to provide a broader context for its potential mechanisms of action.

## Physicochemical Properties

Quantitative experimental data for many of the physicochemical properties of Eupalinolide K are not readily available in the public domain. The following table summarizes the known information.

Property	Data	Source
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>6</sub>	[1]
Molecular Weight	362.42 g/mol	[1]
CAS Number	108657-10-9	[2]
Appearance	Powder	[2]
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C for short-term and -80°C for long-term storage.	
Melting Point	Not available	
Boiling Point	574.4 ± 50.0 °C (Predicted)	
Density	1.2 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Flash Point	201.5 ± 23.6 °C (Predicted)	

Spectral Data: Detailed experimental <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, Infrared (IR), and Mass Spectrometry (MS) data for Eupalinolide K are not available in the reviewed literature.

## Biological Activity

Eupalinolide K has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. STAT3 is a key signaling protein that, when persistently activated, plays a crucial role in the development and progression of many human cancers, including triple-negative breast cancer (TNBC). Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

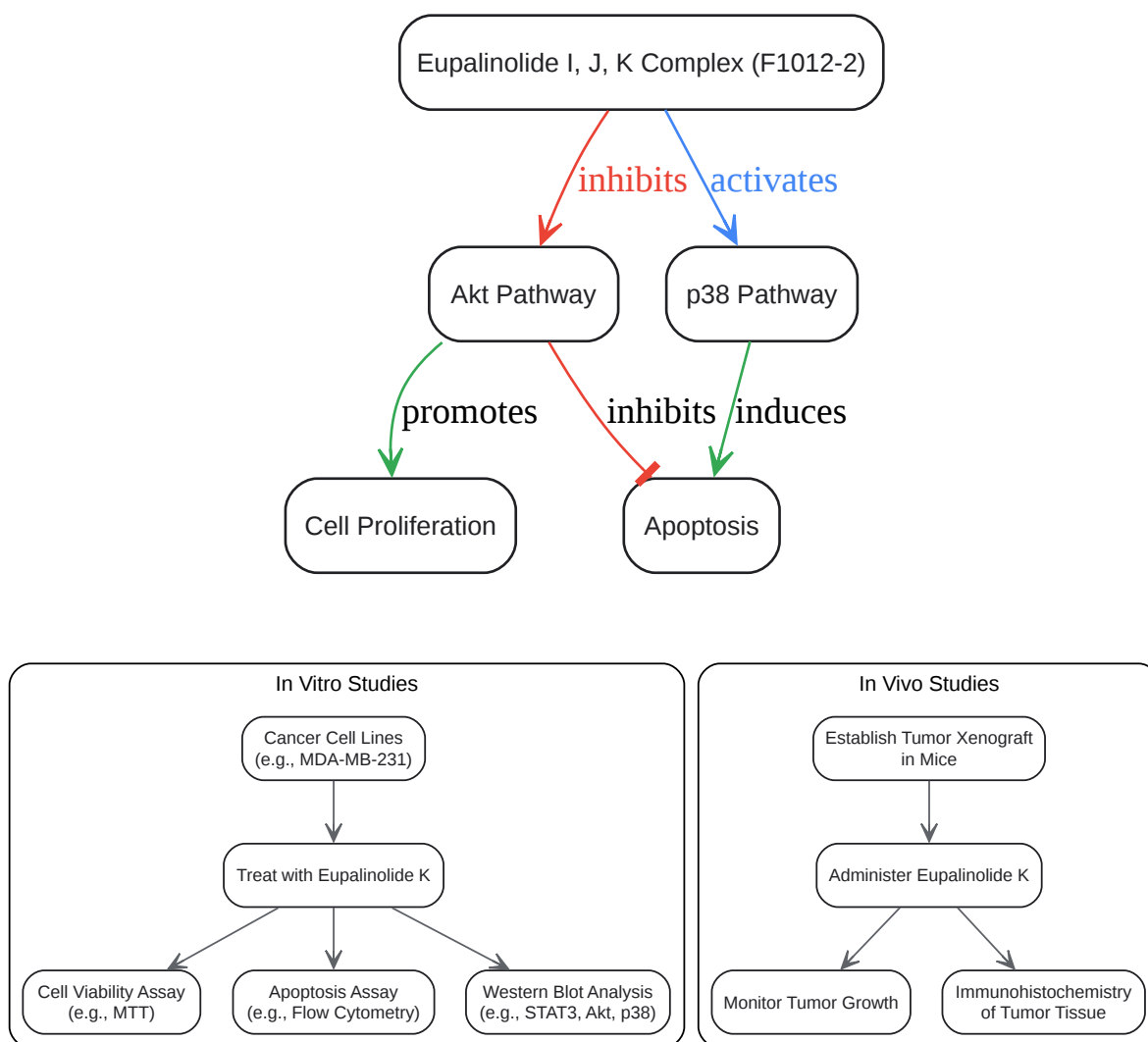
A study on a novel sesquiterpene lactone active fraction, F1012-2, isolated from *Eupatorium lindleyanum*, revealed that it is a complex composed of Eupalinolide I, J, and K. This complex was found to significantly inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). The inhibitory mechanism of F1012-2 was attributed to the induction of cell cycle arrest and apoptosis.

## Signaling Pathways

The investigation into the F1012-2 complex, containing Eupalinolide K, demonstrated a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway in MDA-MB-231 cells. The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. The p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis in response to cellular stressors.

While the specific contribution of Eupalinolide K to the activity of the F1012-2 complex is not detailed, its presence in this active fraction suggests its involvement in the observed anti-cancer effects and modulation of the Akt and p38 pathways.

The following diagram illustrates the proposed signaling pathway affected by the Eupalinolide I, J, and K complex.



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